molecular formula C9H8O7 B14267448 Methyl 4,6,7-trihydroxy-2H-1,3-benzodioxole-5-carboxylate CAS No. 139934-62-6

Methyl 4,6,7-trihydroxy-2H-1,3-benzodioxole-5-carboxylate

Cat. No.: B14267448
CAS No.: 139934-62-6
M. Wt: 228.16 g/mol
InChI Key: RJYIKDUVSPCWEE-UHFFFAOYSA-N
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Description

Methyl 4,6,7-trihydroxy-2H-1,3-benzodioxole-5-carboxylate is a chemical compound known for its unique structure and potential applications in various fields This compound features a benzodioxole ring, which is a common motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,6,7-trihydroxy-2H-1,3-benzodioxole-5-carboxylate typically involves the formation of the benzodioxole ring followed by the introduction of hydroxyl groups and the esterification of the carboxylate group. One common method involves the use of catechol derivatives, which undergo cyclization to form the benzodioxole ring. Subsequent hydroxylation and esterification steps yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6,7-trihydroxy-2H-1,3-benzodioxole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4,6,7-trihydroxy-2H-1,3-benzodioxole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.

    Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4,6,7-trihydroxy-2H-1,3-benzodioxole-5-carboxylate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzodioxole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate
  • 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde
  • 1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)-

Uniqueness

Methyl 4,6,7-trihydroxy-2H-1,3-benzodioxole-5-carboxylate is unique due to its specific arrangement of hydroxyl groups and the esterified carboxylate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

139934-62-6

Molecular Formula

C9H8O7

Molecular Weight

228.16 g/mol

IUPAC Name

methyl 4,6,7-trihydroxy-1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C9H8O7/c1-14-9(13)3-4(10)6(12)8-7(5(3)11)15-2-16-8/h10-12H,2H2,1H3

InChI Key

RJYIKDUVSPCWEE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C2C(=C1O)OCO2)O)O

Origin of Product

United States

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